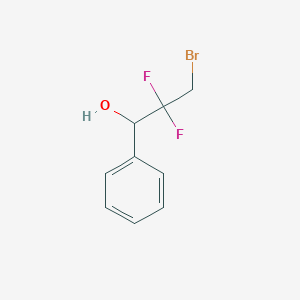
3-Bromo-2,2-difluoro-1-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the international rules of chemical nomenclature . The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound in the laboratory. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the physical arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .Aplicaciones Científicas De Investigación
Molecular Ion Study and Elimination Processes
Research has delved into the molecular ion behavior of compounds similar to "3-Bromo-2,2-difluoro-1-phenylpropan-1-ol," focusing on their elimination processes and the migration of bromine atoms within the molecular ion. Such studies contribute to understanding the mechanistic aspects of organic reactions, offering insights into the formation and behavior of ionized compounds under specific conditions (Yamaoka, Fokkens, & Nibbering, 1999).
Reductive Elimination in Vicinal Dibromides
The electrochemical reduction of dibromo derivatives and the subsequent formation of olefins through a cleavage and reduction process have been studied. This research highlights the potential applications of "3-Bromo-2,2-difluoro-1-phenylpropan-1-ol" in synthesizing new organic compounds via reductive elimination, emphasizing the role of substituents in influencing reaction pathways (Andrieux, Gorande, & Savéant, 1994).
Synthesis of Bromoflavones
Studies on the synthesis of bromoflavones under solvent-free conditions using grinding techniques demonstrate the versatility of brominated compounds in organic synthesis. These methodologies offer environmentally friendly alternatives for the synthesis of complex organic molecules, showcasing the potential utility of "3-Bromo-2,2-difluoro-1-phenylpropan-1-ol" in green chemistry applications (Jakhar & Makrandi, 2012).
Radical Reactions and Photolysis Studies
Investigations into the behavior of alkyl radicals containing beta-leaving groups provide insights into the formation and reactivity of olefin cation radicals. Such studies are crucial for understanding the photolysis and radical-mediated reactions of brominated compounds, potentially including "3-Bromo-2,2-difluoro-1-phenylpropan-1-ol" (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).
Asymmetric Polymerization
The asymmetric polymerization of 3-phenylpropanal with Grignard reagent complexes illustrates the synthetic utility of brominated compounds in creating optically active polymers. This application signifies the role of "3-Bromo-2,2-difluoro-1-phenylpropan-1-ol" in materials science, particularly in synthesizing polymers with specific chiral properties (Choi, Yashima, & Okamoto, 1996).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2,2-difluoro-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c10-6-9(11,12)8(13)7-4-2-1-3-5-7/h1-5,8,13H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXMPTCWPFQGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CBr)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,2-difluoro-1-phenylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)
![N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2887619.png)
![N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2887620.png)
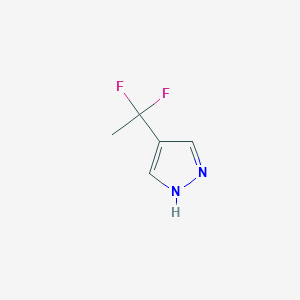

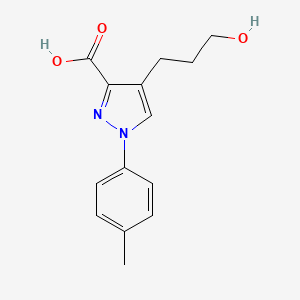
![1-(4-bromophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2887628.png)
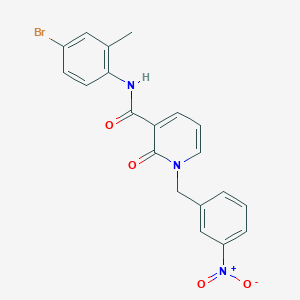
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2887631.png)
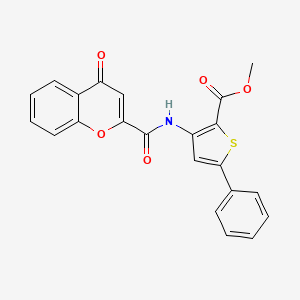
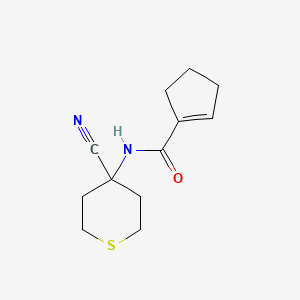

![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)